1,4-Dibutoxybenzene

Organic Synthesis Process Chemistry Phase Transfer Catalysis

1,4-Dibutoxybenzene (≥98% purity) is the sole para-disubstituted dialkoxybenzene that delivers both the high LogP (5.29) required for solution processing of poly(para-phenylene) polymers in blue-LED and sensor applications, and the proven capacity-fade mitigation in anthraquinone-based lithium battery cathodes. The butoxy chains provide essential solubility and steric modulation that methoxy or ethoxy analogs cannot replicate. Backed by a 94% high-yield phase-transfer synthesis route, this compound offers reliable, cost-effective supply. Procure the correct para-isomer to avoid conformational defects inherent in meta-substituted variants.

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
CAS No. 104-36-9
Cat. No. B152509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibutoxybenzene
CAS104-36-9
Synonyms1,4-Dibutoxy-benzene;  p-Dibutoxy-benzene;  1,4-Bis(butoxy)benzene;  Hydroquinone Dibutyl Ether;  NSC 2754;  NSC 404303;  p-Dibutoxybenzene
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)OCCCC
InChIInChI=1S/C14H22O2/c1-3-5-11-15-13-7-9-14(10-8-13)16-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
InChIKeyZROGCHDPRZRKTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dibutoxybenzene (CAS 104-36-9): Baseline Properties and Procurement-Relevant Characteristics


1,4-Dibutoxybenzene (CAS 104-36-9) is a para-disubstituted dialkoxybenzene derivative with the molecular formula C14H22O2 and a molecular weight of 222.33 g/mol [1]. At ambient temperature, it exists as a white to almost white crystalline solid with a melting point range of 44.0 to 48.0 °C . Key physicochemical identifiers include its InChIKey (ZROGCHDPRZRKTI-UHFFFAOYSA-N) and SMILES notation (CCCCOC1=CC=C(C=C1)OCCCC) . The compound is characterized by high lipophilicity, with an ACD/LogP value of 5.29, and is freely soluble in common organic solvents such as methanol, but practically insoluble in water .

Why Generic Substitution Fails: The Critical Role of 1,4-Dibutoxybenzene's Specific Structure in Procurement Decisions


Despite belonging to the broader class of dialkoxybenzenes, 1,4-dibutoxybenzene cannot be interchanged with its shorter-chain analogs without significantly altering experimental outcomes. The extended butyl chains confer unique physicochemical properties that dictate its behavior in specific applications. For instance, the compound's high LogP value (5.29) starkly contrasts with the significantly lower LogP of 1,4-dimethoxybenzene (~2.0), which directly impacts solubility, membrane permeability, and phase-transfer behavior in synthetic protocols . Furthermore, the specific electronic effects and steric bulk of the butoxy groups modulate the reactivity of the aromatic ring in electrophilic substitutions and oxidative coupling polymerizations, a nuance lost with methoxy or ethoxy analogs . Therefore, substituting 1,4-dibutoxybenzene with a seemingly similar compound is not a trivial swap; it represents a fundamental change in the experimental parameters that will likely require complete re-optimization of reaction conditions, leading to unanticipated failures in synthesis, material performance, or analytical methods.

Product-Specific Quantitative Evidence Guide for 1,4-Dibutoxybenzene (CAS 104-36-9)


High-Efficiency Phase-Transfer Catalyzed Synthesis for Cost-Effective Procurement

The synthesis of 1,4-dibutoxybenzene is highly optimized under phase-transfer catalysis conditions, achieving a reported yield of 94% using tetrabutylammonium bromide (TBAB) as the catalyst in water [1]. In contrast, a conventional synthesis using sodium iodide as a catalyst in ethanol solvent yields the product at a lower, unspecified yield [2]. The 94% yield under PTC conditions represents a substantial improvement in synthetic efficiency and atom economy, which directly translates to lower production costs and a more reliable supply chain for procurement.

Organic Synthesis Process Chemistry Phase Transfer Catalysis

Critical Electrolyte Additive for Enhancing Lithium Battery Cycle Life

When used as a molecular additive in the electrolyte of an anthraquinone (AQ)-based lithium battery, 1,4-dibutoxybenzene demonstrably improves cycle-life stability [1]. The baseline AQ electrode exhibits an initial discharge capacity of >200 mAh/g but suffers from unacceptable capacity fade over cycling. The addition of 1,4-dibutoxybenzene to the electrolyte solution effectively mitigates this degradation, extending the functional cycle life of the battery. While no quantitative cycle-life improvement factor is provided, the direct evidence of its stabilizing effect is a unique performance feature not associated with its simpler dialkoxybenzene analogs.

Energy Storage Lithium Batteries Electrolyte Additives

Differentiated Lipophilicity (LogP) Compared to Methoxy Analog for Solvent and Membrane Applications

1,4-Dibutoxybenzene exhibits a calculated ACD/LogP of 5.29, indicating exceptionally high lipophilicity . This is a stark contrast to 1,4-dimethoxybenzene, which has an ACD/LogP of approximately 2.0 [1]. This quantitative difference of over three orders of magnitude in octanol-water partition coefficient demonstrates that 1,4-dibutoxybenzene is far more soluble in non-polar environments. For applications requiring high organic solvent solubility, membrane permeability, or use as a hydrophobic building block, this property is essential and cannot be replicated by the methoxy analog.

Physicochemical Properties Solvent Selection Drug Delivery Research

Para-Substitution Advantage for Polymer Synthesis Over Meta-Substituted Isomers

The para-substitution pattern of 1,4-dibutoxybenzene is critical for its role as a monomer in the synthesis of poly(para-phenylene)-type conjugated polymers . This linear, symmetrical structure enables the formation of extended, rigid-rod polymer backbones essential for optoelectronic properties. In contrast, 1,3-dibutoxybenzene, a regioisomer, introduces a kink into the polymer backbone due to its meta-substitution, which disrupts conjugation, alters solubility, and can significantly reduce the material's performance in applications such as light-emitting diodes or sensors . The choice of the para-isomer is therefore not arbitrary but a necessary specification for achieving the desired polymer architecture and function.

Polymer Chemistry Conjugated Polymers Regioisomerism

Best Research and Industrial Application Scenarios for 1,4-Dibutoxybenzene (CAS 104-36-9)


Synthesis of Poly(para-phenylene)-Type Conjugated Polymers for Optoelectronics

1,4-Dibutoxybenzene serves as a critical monomer in the synthesis of poly(para-phenylene) (PPP) and related copolymers. Its para-substitution pattern and flexible butoxy side chains are essential for imparting solubility to the otherwise rigid and insoluble conjugated backbone . This application is directly supported by evidence that the butoxy chains allow for solution processing, a requirement for fabricating thin-film devices such as blue-light-emitting diodes (LEDs) and polarized light-emitting sensors. Procuring the para-isomer is mandatory, as meta-substituted analogs (e.g., 1,3-dibutoxybenzene) would introduce conformational defects detrimental to the material's performance .

Electrolyte Additive to Stabilize Organic Electrode Materials in Lithium Batteries

Based on direct experimental evidence, 1,4-dibutoxybenzene is a proven molecular additive for improving the cycle-life stability of anthraquinone (AQ)-based positive electrodes in rechargeable lithium batteries [1]. The compound is added to the electrolyte solution, where it mitigates the capacity fade observed in AQ electrodes during cycling. This specific, stabilizing effect is a unique functional property that differentiates it from other dialkoxybenzenes and makes it a compound of interest for researchers developing high-capacity, sustainable organic battery materials.

High-Yield Production for Reliable Use as a Synthetic Intermediate

The existence of a well-characterized, high-yielding (94%) phase-transfer catalyzed synthesis route ensures that 1,4-dibutoxybenzene can be procured cost-effectively and reliably as a versatile synthetic intermediate [2]. Its high lipophilicity (LogP 5.29) and distinct electronic properties, which differ significantly from shorter-chain analogs like 1,4-dimethoxybenzene, make it a valuable starting material for introducing a hydrophobic, electron-donating aryl group into more complex organic molecules. This reliable supply chain and well-defined synthetic utility support its use in medicinal chemistry and materials science research.

Technical Documentation Hub

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